5-Hydroxyuracil

Description

Properties

IUPAC Name |

5-hydroxy-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c7-2-1-5-4(9)6-3(2)8/h1,7H,(H2,5,6,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJNVANOCZHTMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174667 |

Source

|

| Record name | Pyrimidine-2,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20636-41-3 |

Source

|

| Record name | 5-Hydroxy-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20636-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine-2,4,5-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020636413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobarbituric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine-2,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-2,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Formation of 5-Hydroxyuracil from Cytosine Oxidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative damage to DNA is a constant threat to genomic integrity and a key etiological factor in a range of human pathologies, including cancer and neurodegenerative diseases. One of the significant lesions arising from the oxidative degradation of cytosine is 5-hydroxyuracil (5-OHU). This technical guide provides a comprehensive overview of the formation of 5-hydroxyuracil from cytosine oxidation, its biological implications, and the analytical methodologies for its detection and quantification. We delve into the chemical mechanisms, the role of reactive oxygen species (ROS), the cellular repair pathways, and detailed experimental protocols relevant to the study of this critical DNA lesion.

Introduction: The Significance of 5-Hydroxyuracil

5-Hydroxyuracil is a mutagenic lesion that arises from the oxidative damage of cytosine residues in DNA.[1] Its formation is a critical event in molecular toxicology and carcinogenesis, as it can lead to G:C to A:T transition mutations if not properly repaired.[1] The presence of 5-OHU in DNA is a biomarker of oxidative stress and has significant implications for the development of therapeutic strategies targeting DNA repair pathways. This guide serves as a technical resource for professionals engaged in research and drug development in the fields of cancer biology, aging, and neurodegenerative diseases.

Chemical Mechanism of 5-Hydroxyuracil Formation

The formation of 5-hydroxyuracil from cytosine is a multi-step process initiated by the attack of reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), on the C5-C6 double bond of cytosine.[2]

The key steps in this pathway are:

-

Hydroxyl Radical Attack: The hydroxyl radical adds to the C5 or C6 position of the cytosine base, forming a transient radical adduct.[3]

-

Formation of Cytosine Glycol: In the presence of oxygen, this radical intermediate is converted to a hydroperoxide, which is subsequently reduced to the unstable cytosine glycol.

-

Deamination and Dehydration: Cytosine glycol can undergo two key reactions: deamination to form uracil glycol or dehydration to yield 5-hydroxycytosine.[4] 5-hydroxyuracil is then formed through the deamination of 5-hydroxycytosine or the dehydration of uracil glycol.[5] The ratio of dehydration to deamination of cytosine glycols has been reported to be approximately 5:1.[4]

The overall reaction scheme highlights the conversion of a primary DNA base into a highly mutagenic lesion through a cascade of oxidative reactions.

Role in DNA Damage and Mutagenesis

5-Hydroxyuracil is a potent premutagenic lesion. Due to its structural similarity to thymine, it preferentially pairs with adenine during DNA replication, leading to G:C to A:T transition mutations.[1] Studies have shown a high mutation frequency for 5-hydroxyuracil, with reports of up to 83% C → T transitions in vivo.[6] This high mutagenic potential underscores the importance of efficient repair mechanisms to maintain genomic stability. The mispairing specificity of 5-hydroxyuracil can be sequence context-dependent.[7][8]

Cellular Repair of 5-Hydroxyuracil: The Base Excision Repair Pathway

The primary cellular defense against 5-hydroxyuracil is the Base Excision Repair (BER) pathway. This intricate multi-enzyme process removes the damaged base and restores the correct DNA sequence.

The key steps in the BER of 5-hydroxyuracil are:

-

Recognition and Excision: DNA glycosylases, such as NEIL1 (Nei-like DNA glycosylase 1) and SMUG1 (Single-strand-selective monofunctional uracil-DNA glycosylase 1), recognize the 5-hydroxyuracil lesion and cleave the N-glycosidic bond, releasing the damaged base and creating an apurinic/apyrimidinic (AP) site.

-

AP Site Processing: An AP endonuclease, such as APE1, cleaves the phosphodiester backbone at the 5' side of the AP site, generating a 3'-hydroxyl group and a 5'-deoxyribosephosphate (dRP) residue.

-

DNA Synthesis and Ligation: DNA polymerase β (Pol β) fills the single-nucleotide gap and removes the 5'-dRP residue. Finally, DNA ligase III seals the nick in the DNA backbone, completing the repair process.

Experimental Protocols for the Analysis of 5-Hydroxyuracil

Accurate detection and quantification of 5-hydroxyuracil in biological samples are crucial for studying its role in disease. The two primary analytical techniques employed are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC-MS/MS Protocol

HPLC-MS/MS is a highly sensitive and specific method for the direct measurement of 5-hydroxyuracil and its corresponding deoxynucleoside, 5-hydroxy-2'-deoxyuridine.

5.1.1. Sample Preparation (DNA Extraction and Enzymatic Hydrolysis)

-

DNA Extraction: Isolate genomic DNA from cells or tissues using a commercial DNA extraction kit to ensure high purity and minimize artificial oxidation.

-

Enzymatic Digestion:

-

To 10-20 µg of DNA, add a cocktail of DNase I, nuclease P1, and alkaline phosphatase in a suitable buffer.

-

Incubate at 37°C for 2-4 hours to ensure complete digestion to individual deoxynucleosides.

-

Include an internal standard (e.g., isotopically labeled 5-hydroxy-2'-deoxyuridine) at the beginning of the digestion to correct for variations in sample processing and instrument response.

-

-

Protein Removal: Precipitate proteins by adding an equal volume of cold acetonitrile. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

-

Supernatant Collection: Carefully transfer the supernatant containing the deoxynucleosides to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried sample in an appropriate volume of the initial mobile phase (e.g., 100 µL of 0.1% formic acid in water).

5.1.2. HPLC-MS/MS Analysis

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-2 min: 2% B

-

2-10 min: 2-30% B

-

10-12 min: 30-95% B

-

12-15 min: 95% B

-

15.1-18 min: 2% B

-

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Use multiple reaction monitoring (MRM) for specific transitions of 5-hydroxy-2'-deoxyuridine and its internal standard.

GC-MS Protocol

GC-MS is another powerful technique for quantifying 5-hydroxyuracil, but it requires derivatization to increase the volatility of the analyte. A significant challenge with GC-MS is the potential for degradation of 5-hydroxyuracil during the acid hydrolysis step often used to release the free base.[9][10] Therefore, enzymatic hydrolysis followed by derivatization is the preferred method.

5.2.1. Sample Preparation (Enzymatic Hydrolysis and Derivatization)

-

DNA Extraction and Enzymatic Hydrolysis: Follow the same procedure as for HPLC-MS/MS (Section 5.1.1).

-

Drying: After enzymatic digestion and protein removal, the sample must be completely dried under vacuum.

-

Derivatization:

-

Add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of acetonitrile.

-

Heat the sample at 70°C for 30 minutes to ensure complete derivatization of the hydroxyl and amine groups.

-

5.2.2. GC-MS Analysis

-

GC System: A gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

-

-

Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

-

Detection: Use selected ion monitoring (SIM) of characteristic ions of the derivatized 5-hydroxyuracil and its internal standard.

Quantitative Data on 5-Hydroxyuracil Formation

The yield of 5-hydroxyuracil can vary significantly depending on the nature of the oxidative stress and the experimental conditions. Below are tables summarizing available quantitative data.

Table 1: Mutagenicity of Oxidized Cytosine Derivatives in E. coli

| Oxidized Cytosine Lesion | Mutation Frequency (%) | Predominant Mutation |

| 5-Hydroxycytosine | 0.05 | C → T |

| 5-Hydroxyuracil | 83 | C → T |

| Uracil Glycol | 80 | C → T |

| Data from Kreutzer & Essigmann (1998)[6] |

Table 2: Relative Yields of Oxidized Deoxyribonucleosides from Different Oxidative Treatments

| Oxidized Deoxyribonucleoside | Gamma-Irradiation (relative yield) | Fe(II)-EDTA (Fenton-like) (relative yield) | Fe(II)-NTA (Fenton-like) (relative yield) |

| 5-Hydroxydeoxycytidine | Major Product | - | Major Product |

| 5-Formyldeoxyuridine | - | - | Major Product |

| 8-Hydroxydeoxyguanosine | + | + | + |

| 2-Hydroxydeoxyadenosine | Not Detected | Major Product | - |

| Adapted from Inoue et al. (1997). Note: This study measured 5-hydroxydeoxycytidine, a precursor to 5-hydroxyuracil. The relative yields indicate the product distribution under different oxidative conditions.[11] |

Conclusion

5-Hydroxyuracil is a significant and highly mutagenic DNA lesion formed from the oxidative degradation of cytosine. Its propensity to cause G:C to A:T transition mutations highlights its importance in the etiology of diseases associated with oxidative stress. The Base Excision Repair pathway plays a crucial role in mitigating the deleterious effects of this lesion. The analytical methods detailed in this guide, particularly HPLC-MS/MS and GC-MS, provide the necessary tools for researchers and drug development professionals to accurately quantify 5-hydroxyuracil and investigate its role in disease pathogenesis and as a potential therapeutic target. A thorough understanding of the formation, biological consequences, and repair of 5-hydroxyuracil is essential for advancing our knowledge of DNA damage and for the development of novel interventions against oxidative stress-related diseases.

References

- 1. Base-pairing Properties of the Oxidized Cytosine Derivative, 5-Hydroxy Uracil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidation reactions of cytosine DNA components by hydroxyl radical and one-electron oxidants in aerated aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Oxidized, deaminated cytosines are a source of C → T transitions in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Major oxidative products of cytosine, 5-hydroxycytosine and 5-hydroxyuracil, exhibit sequence context-dependent mispairing in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of oxidation products from DNA components by gamma-irradiation and Fenton-type reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of 5-Hydroxyuracil in DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyuracil (5-OHU) is a significant DNA lesion resulting from the oxidative deamination of cytosine.[1] As a stable product of oxidative DNA damage, its presence in the genome is a constant threat to genetic integrity.[2] Reactive oxygen species (ROS), generated as by-products of normal aerobic metabolism and through exposure to exogenous agents like ionizing radiation, can directly modify DNA bases, with cytosine being a primary target.[1][2] The formation of 5-OHU is a critical event, as this lesion is premutagenic and has been implicated in the etiology of various diseases, including cancer.[1][2] This technical guide provides an in-depth examination of the formation, mutagenic potential, cellular repair mechanisms, and analytical methods related to 5-OHU, offering a comprehensive resource for professionals in the fields of molecular biology, toxicology, and drug development.

Formation of 5-Hydroxyuracil

The primary pathway for the formation of 5-OHU in DNA is through the oxidative damage of cytosine. Hydroxyl radicals (•OH), a potent form of ROS, attack the C5-C6 double bond of the cytosine ring.[2] This leads to the formation of unstable intermediates, such as cytosine glycol.[1][3] This intermediate can subsequently undergo deamination and dehydration to yield the more stable 5-hydroxyuracil lesion.[1] This process effectively converts a cytosine base into a derivative of uracil, setting the stage for potential mutations during DNA replication. The steady-state level of 5-hydroxycytosine (a related lesion) in DNA from normal tissue is comparable to that of the well-studied oxidative lesion, 8-oxoguanine, highlighting its prevalence.[2]

Caption: Formation of 5-Hydroxyuracil from Cytosine via Oxidative Damage.

Mutagenic Potential and Biological Consequences

The structural similarity of 5-OHU to thymine allows it to be misread by DNA polymerases during replication, leading to significant mutagenic outcomes. When 5-OHU arises from a cytosine, it is originally paired with guanine (G). If not repaired before DNA replication, polymerases can erroneously incorporate an adenine (A) opposite the 5-OHU lesion.[1] In the subsequent round of replication, this 'A' will correctly template the insertion of a thymine (T), completing a G:C to A:T transition mutation.[1] This specific transition is one of the most frequent base substitution mutations observed in aerobic organisms and is a common finding in the point mutations of oncogenes and tumor suppressor genes.[1]

While adenine is a common insertion opposite 5-OHU, the outcome is dependent on the specific DNA polymerase and the local sequence context.[2][4] Some polymerases have been shown to preferentially incorporate guanine opposite the lesion.[1] For instance, DNA polymerase ι (pol ι) inserts G with a 26-fold preference over A.[1] This action would be error-free, restoring the original G:C pair after repair, thereby reducing the mutagenic potential of 5-OHU.[1] The ability of 5-OHU to form stable, albeit mismatched, base pairs with all four canonical bases has been demonstrated through NMR and UV melting experiments.[1][5][6]

Data Presentation: Mispairing and Stability

Table 1: Nucleotide Incorporation Opposite 5-Hydroxyuracil by DNA Polymerases

| DNA Polymerase | Preferred Nucleotide Incorporation | Outcome | Reference |

|---|---|---|---|

| E. coli DNA Pol I (Klenow) | A or G (sequence dependent) | Mutagenic (C→T) or Error-Free | [1][2] |

| Human DNA Pol ι | G (26-fold preference over A) | Primarily Error-Free |[1] |

Table 2: Relative Stability of 5-OHU Base Pairs

| Base Pair | Relative Stability (Melting Temp.) | % Hyperchromicity | Energetic Favorability | Reference |

|---|---|---|---|---|

| 5-OHU:G | Most Stable | 16% | 1.6 kcal/mol more stable than 5-OHU:A | [1] |

| 5-OHU:A | High Stability | 14% | Watson-Crick like pairing | [1] |

| 5-OHU:T | Moderate Stability | 9% | - | [1] |

| 5-OHU:C | Least Stable | 2% | Destabilizes duplex |[1] |

Caption: Mutagenic Pathway of 5-Hydroxyuracil Leading to G:C to A:T Transition.

Cellular Repair Mechanisms

To counteract the deleterious effects of 5-OHU, cells have evolved a robust defense system, primarily the Base Excision Repair (BER) pathway.[7][8] BER is initiated by a class of enzymes called DNA glycosylases that recognize and excise the damaged base.

Several DNA glycosylases have been shown to process 5-OHU and related lesions:

-

Human Uracil-DNA Glycosylase (UNG): This enzyme efficiently removes uracil from DNA and also recognizes and excises 5-OHU.[9][10]

-

E. coli Glycosylases: In prokaryotes, enzymes such as MutM, Nei, and Nth have demonstrated glycosylase activity against 5-hydroxymethyluracil (a related thymine oxidation product), particularly when it is mispaired with guanine.[11]

-

Human NEIL1: The human Nei-like glycosylase 1 (NEIL1) also excises 5-OHU. Its activity is dependent on the DNA context (e.g., single-stranded vs. duplex) and the base paired opposite the lesion.[12][13] Interestingly, RNA editing of NEIL1 pre-mRNA can alter the enzyme's substrate specificity and efficiency, suggesting a layer of regulatory control over DNA repair.[13][14] The unedited (UE) form of NEIL1 is generally more efficient at removing 5-OHU paired with G, T, or C than the edited (Ed) form.[13][14]

Following the excision of 5-OHU by a glycosylase, an apurinic/apyrimidinic (AP) site is created. This site is then processed by AP endonuclease 1 (APE1), which cleaves the phosphodiester backbone. DNA polymerase β then fills the single-nucleotide gap, and the final nick is sealed by a DNA ligase, restoring the original DNA sequence.

Data Presentation: Repair Enzyme Kinetics

Table 3: Kinetic and Efficiency Data for 5-OHU DNA Glycosylases

| Enzyme | Organism | Substrate | K_m (nM) | Relative Excision Efficiency | Reference |

|---|---|---|---|---|---|

| Human UDG | Human | 5-OHU | ~450 | - | [9] |

| Human UDG | Human | Isodialuric Acid | ~530 | - | [9] |

| Human UDG | Human | Alloxan | ~660 | - | [9] |

| NEIL1 (Unedited) | Human | 5-OHU:G/T/C | - | Faster and more complete than Edited NEIL1 | [13][14] |

| NEIL1 (Edited) | Human | 5-OHU:G/C | - | Higher affinity (binding) than Unedited NEIL1 | [13][14] |

| MutM | E. coli | 5hmU:G vs 5hmU:A | - | ~58x more efficient on 5hmU:G | [11] |

| Nei | E. coli | 5hmU:G vs 5hmU:A | - | ~5x more efficient on 5hmU:G | [11] |

| Nth | E. coli | 5hmU:G vs 5hmU:A | - | ~37x more efficient on 5hmU:G |[11] |

Note: Data for E. coli enzymes is for 5-hydroxymethyluracil (5hmU), a structurally similar lesion.

Caption: The Base Excision Repair (BER) Pathway for 5-Hydroxyuracil.

Experimental Protocols

Protocol: Quantification of 5-Hydroxyuracil in DNA by GC/MS

This protocol is adapted from methodologies that emphasize maximizing the recovery of hydroxylated bases, which are susceptible to degradation during sample preparation.[15]

-

DNA Isolation: Extract high-quality genomic DNA from the tissue or cell sample of interest using a standard phenol-chloroform extraction or a commercial DNA isolation kit. Ensure the DNA is free of RNA and protein contaminants.

-

Internal Standard Spiking: Add a known amount of an isotopically labeled internal standard (e.g., ¹⁵N₂, ¹³C₉-5-hydroxy-2'-deoxyuridine) to the purified DNA sample. This controls for variations in hydrolysis, derivatization efficiency, and instrument response.[15]

-

Enzymatic Hydrolysis:

-

Resuspend the DNA in a suitable buffer (e.g., 20 mM sodium acetate, 10 mM zinc sulfate, pH 5.2).

-

Perform sequential digestion using nuclease P1 followed by alkaline phosphatase. Incubate with nuclease P1 at 37°C for 2 hours to digest DNA into deoxynucleoside monophosphates.

-

Adjust the pH to ~8.0 with Tris buffer and add alkaline phosphatase. Incubate at 37°C for another 2 hours to dephosphorylate the nucleosides. Enzymatic hydrolysis is critical to avoid the degradation of 5-OHU that occurs with acid hydrolysis.[15]

-

-

Derivatization:

-

Lyophilize the sample to complete dryness.

-

Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane in pyridine) to the dried sample.

-

Heat the reaction at 100°C for 30 minutes to convert the nucleosides into their volatile trimethylsilyl derivatives.

-

-

GC/MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC/MS).

-

Use a suitable capillary column (e.g., DB-5ms) to separate the derivatized nucleosides.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of derivatized 5-OHU and the isotopically labeled internal standard.

-

Calculate the amount of 5-OHU in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve. Results are typically expressed as the number of 5-OHU lesions per 10⁵ or 10⁶ normal bases.[15]

-

Protocol: DNA Glycosylase/AP Lyase Trapping Assay

This assay identifies and characterizes the activity of DNA glycosylases that form a transient Schiff base intermediate with the DNA substrate.[11]

-

Oligonucleotide Substrate Preparation:

-

Synthesize two complementary oligonucleotides, one containing a site-specific 5-OHU lesion.

-

Label the 5'-end of the lesion-containing strand with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP for radioactive detection, or with a fluorescent tag for non-radioactive detection.

-

Anneal the labeled, lesion-containing strand with its unlabeled complementary strand to form a DNA duplex. Purify the duplex using native polyacrylamide gel electrophoresis (PAGE).

-

-

Trapping Reaction:

-

Prepare a reaction mixture containing the purified DNA glycosylase (e.g., MutM, Nei, or Nth), the labeled DNA substrate, and a reaction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM EDTA, 1 mM DTT).

-

Add sodium borohydride (NaBH₄) to the reaction to a final concentration of ~50-100 mM. NaBH₄ is a reducing agent that will covalently trap the Schiff base intermediate formed between the enzyme's active site amine and the C1' of the deoxyribose at the abasic site.[11]

-

Incubate the reaction at 37°C for 30-60 minutes.

-

-

Analysis of Covalent Complex:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Heat the samples at 95°C for 5 minutes to denature the proteins.

-

Separate the reaction products by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the results by autoradiography (for ³²P) or fluorescence imaging. A band corresponding to the molecular weight of the enzyme-DNA covalent complex will indicate that the enzyme has activity on the 5-OHU substrate.[11] The intensity of this band can be used to quantify the enzyme's activity.

-

Implications in Disease and Therapeutics

The link between oxidative DNA damage, mutagenesis, and cancer is well-established.[1] Given that 5-OHU is a direct consequence of oxidative stress and a potent premutagenic lesion, its accumulation can contribute to the genomic instability that drives carcinogenesis.

This also presents opportunities for therapeutic intervention:

-

Biomarker of Oxidative Stress: Measuring the levels of 5-OHU in DNA or urine can serve as a biomarker for systemic oxidative stress, which is relevant in cancer, neurodegenerative diseases, and aging.[16]

-

Targeting DNA Repair Pathways: Cancer cells often have altered DNA repair capacities. Inhibiting the specific glycosylases that remove 5-OHU or related lesions could potentiate the effects of ROS-inducing cancer therapies (e.g., radiation, certain chemotherapies). For example, inhibiting uracil DNA glycosylase (UDG) has been shown to sensitize cancer cells to treatment with fluoropyrimidines like 5-fluorouracil (5-FU), which can be incorporated into DNA.[10][17] The persistence of these uracil analogs in DNA, due to the inhibition of their repair, leads to replication fork collapse and enhanced cell death.[17]

-

Inducing Synthetic Lethality: In cancers with specific DNA repair deficiencies, targeting a compensatory pathway can induce synthetic lethality. While not yet fully explored for 5-OHU, understanding its precise repair network could unveil new therapeutic targets.

Conclusion

5-Hydroxyuracil is a biologically significant DNA lesion that serves as a critical link between oxidative stress and mutagenesis. Its formation from cytosine, its propensity to cause G:C to A:T transition mutations, and its recognition by a suite of cellular DNA repair enzymes underscore its importance in maintaining genome stability. For researchers and clinicians, 5-OHU is more than just a damaged base; it is a biomarker of disease, a potential trigger for carcinogenesis, and a prospective target for novel therapeutic strategies aimed at modulating DNA repair pathways. A thorough understanding of its biochemistry and cellular processing is essential for advancing the fields of cancer biology, toxicology, and drug development.

References

- 1. Base-pairing Properties of the Oxidized Cytosine Derivative, 5-Hydroxy Uracil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Major oxidative products of cytosine, 5-hydroxycytosine and 5-hydroxyuracil, exhibit sequence context-dependent mispairing in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-hydroxyuracil can form stable base pairs with all four bases in a DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Hydroxyuracil can form stable base pairs with all four bases in a DNA duplex - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. Uracil-DNA Glycosylase Assay by Matrix-assisted Laser Desorption/Ionization Time-of-flight Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. escholarship.org [escholarship.org]

- 11. Identification of high excision capacity for 5-hydroxymethyluracil mispaired with guanine in DNA of Escherichia coli MutM, Nei and Nth DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RNA editing of the human DNA glycosylase NEIL1 alters its removal of 5-hydroxyuracil lesions in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RNA Editing of the Human DNA Glycosylase NEIL1 Alters Its Removal of 5‑Hydroxyuracil Lesions in DNA [escholarship.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. oncotarget.com [oncotarget.com]

The Role of 5-Hydroxyuracil in Oxidative DNA Damage: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth examination of 5-hydroxyuracil (5-OHU), a significant lesion arising from oxidative DNA damage. It covers the mechanisms of its formation, its mutagenic potential, the cellular repair pathways that address it, and the analytical techniques for its detection and quantification. This document is intended to serve as a comprehensive resource, incorporating detailed experimental protocols and quantitative data to support advanced research and therapeutic development.

Introduction to 5-Hydroxyuracil and Oxidative Stress

Reactive oxygen species (ROS), generated as byproducts of normal metabolic processes and through exposure to exogenous agents like ionizing radiation, are a constant threat to genomic integrity.[1][2] These species can induce a wide array of DNA lesions, including base modifications, strand breaks, and crosslinks. Among the most common and biologically significant lesions is 5-hydroxyuracil (5-OHU), an oxidized pyrimidine derivative.

5-OHU is primarily formed from the oxidative damage of cytosine.[1][2] Its presence in DNA is problematic as it can be misread by DNA polymerases during replication, leading to mutations. Specifically, it is a major chemical precursor for G:C to A:T transition mutations, one of the most frequent base substitutions observed in aerobic organisms and a common mutation found in oncogenes and tumor suppressor genes.[2] The cellular response to 5-OHU involves the Base Excision Repair (BER) pathway, which employs a specialized set of DNA glycosylases to recognize and excise the damaged base.[1][3] Given its role in mutagenesis and its status as an indicator of oxidative stress, 5-OHU is a critical molecule of study in cancer research, aging, and neurodegenerative diseases.[2][4] Its quantification in biological samples can serve as a valuable biomarker for assessing the extent of oxidative DNA damage and the efficacy of repair mechanisms.[4][5]

Formation of 5-Hydroxyuracil

The principal pathway for 5-OHU formation begins with the oxidation of a cytosine base in DNA. The interaction with hydroxyl radicals (•OH), a potent ROS, leads to the formation of an unstable intermediate, cytosine glycol.[6][7] This intermediate can then undergo deamination (loss of an amine group) and dehydration to yield the more stable 5-OHU lesion.[1][2][7] This process effectively converts a cytosine base into a derivative of uracil, which has different base-pairing properties.

Another pathway involves the oxidation of the thymine methyl group, which results in the formation of 5-(hydroxymethyl)uracil (5-hmU), a related but distinct lesion.[8] It is the oxidative deamination of cytosine, however, that is the primary source of the mutagenic 5-OHU lesion.[2]

Caption: Formation of 5-Hydroxyuracil from cytosine via oxidative damage.

Mutagenic Potential and Miscoding

The mutagenicity of 5-OHU stems from its ambiguous base-pairing properties. While the original cytosine base pairs exclusively with guanine (G), 5-OHU can form stable base pairs with all four canonical DNA bases.[9] During DNA replication, DNA polymerases may misinterpret the 5-OHU lesion. Although it can pair correctly with guanine, preventing a mutation, it frequently pairs with adenine (A).[2]

If 5-OHU is paired with an adenine during replication, a G:C to A:T transition mutation will be fixed in the subsequent round of replication.[2] Studies have shown that the specificity of nucleotide incorporation opposite 5-OHU is dependent on the DNA sequence context.[10][11] In some contexts, adenine is the principal nucleotide incorporated, while in others, even cytosine can be incorporated opposite the lesion.[10] This context-dependent mispairing suggests that 5-OHU can potentially lead to both C→T transitions and C→G transversions.[10]

Data Presentation: Nucleotide Incorporation Opposite 5-OHU

The following table summarizes findings from in vitro primer extension assays, demonstrating the nucleotides preferentially incorporated opposite 5-OHU by the Klenow fragment of E. coli DNA polymerase I in different sequence contexts.

| Sequence Context | Primary Nucleotide Incorporated | Other Nucleotides Incorporated | Implied Mutation | Reference |

| Context 1 | dA | dG | C → T | [10][11] |

| Context 2 | dC | - | C → G | [10][11] |

Note: The specific oligonucleotide sequences define "Context 1" and "Context 2" in the cited literature.

Cellular Repair of 5-Hydroxyuracil

The primary defense against the mutagenic potential of 5-OHU is the Base Excision Repair (BER) pathway.[3][12][13] BER is initiated by a class of enzymes called DNA glycosylases, which recognize and excise specific damaged or inappropriate bases by cleaving the N-glycosidic bond that links the base to the DNA sugar-phosphate backbone.[14] This action creates an apurinic/apyrimidinic (AP) site.

Several DNA glycosylases have been identified in mammalian cells that can recognize and remove 5-OHU. These include:

-

NEIL1 (Nei-like DNA glycosylase 1): Considered the major DNA glycosylase for processing 5-OHU, especially in complex situations where the lesion is near a single-strand break.[1][3]

-

SMUG1 (Single-strand-selective monofunctional uracil-DNA glycosylase 1): Capable of excising 5-OHU and may serve as a backup to NEIL1.[1][14] Its activity can be influenced by the lesion's proximity to a strand break.[1]

-

UNG (Uracil-DNA Glycosylase): The major human UDG has been shown to recognize and excise 5-OHU from DNA.[15]

-

NTHL1 (Endonuclease III-like protein 1): This enzyme also acts on oxidized pyrimidines, including 5-OHU.[16]

Following excision of 5-OHU by a glycosylase, the BER pathway proceeds with the incision of the DNA backbone at the resulting AP site by an AP endonuclease. A DNA polymerase then fills the gap with the correct nucleotide, and the strand is sealed by a DNA ligase, restoring the original DNA sequence.

Caption: The Base Excision Repair (BER) pathway for 5-Hydroxyuracil.

Data Presentation: Kinetic Parameters of 5-OHU Repair Enzymes

This table presents the Michaelis-Menten constant (Km) for human uracil DNA N-glycosylase (UNG) with 5-OHU and related substrates, indicating the enzyme's affinity for these lesions. Lower Km values signify higher affinity.

| Enzyme | Substrate | Apparent Km (nM) | Reference |

| Human UNG | 5-Hydroxyuracil | ~450 | [15] |

| Human UNG | Isodialuric acid | ~530 | [15] |

| Human UNG | Alloxan | ~660 | [15] |

Analytical Detection Methods

Accurate detection and quantification of 5-OHU are essential for its study as a biomarker of oxidative stress. The primary methods employed are based on mass spectrometry coupled with a chromatographic separation step.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This has been a foundational technique for quantifying DNA damage products.[8][17] The protocol typically involves hydrolysis of DNA to release the bases, derivatization to make them volatile, and then separation and detection. A major challenge with GC-MS is that the acid hydrolysis step required can cause significant degradation of 5-OHU, potentially leading to an underestimation of its levels by up to an order of magnitude.[8] The use of enzymatic hydrolysis can avoid this degradation.[17]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current gold standard for the analysis of modified nucleosides. It offers high sensitivity and specificity and generally uses milder, enzymatic hydrolysis methods, preserving the integrity of the lesion.[18] The method involves enzymatic digestion of DNA into nucleosides, separation by HPLC, and detection by MS/MS using multiple reaction monitoring (MRM) for precise quantification.[18][19]

Caption: Experimental workflow for 5-Hydroxyuracil detection by LC-MS/MS.

Detailed Experimental Protocols

Protocol: Quantification of 5-OHU in DNA via LC-MS/MS

This protocol provides a generalized procedure for the sensitive quantification of 5-OHU as its deoxynucleoside (5-OHdU) from biological samples.

Materials:

-

DNA sample (extracted from tissue, cells, etc.)

-

Nuclease P1, Alkaline Phosphatase

-

Isotope-labeled internal standard (e.g., [¹⁵N₂,¹³C]-5-OHdU)

-

HPLC system with a reversed-phase C18 column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Mobile phase: e.g., Ammonium acetate and methanol in water[18][19]

Procedure:

-

DNA Extraction: Isolate genomic DNA from the biological source using a standard, high-purity extraction kit or protocol. Ensure the procedure minimizes artefactual oxidation.

-

Enzymatic Digestion: a. Resuspend 10-20 µg of DNA in a suitable buffer. b. Add Nuclease P1 and incubate at 37°C for 1-2 hours to digest DNA into deoxynucleoside 5'-monophosphates. c. Add Alkaline Phosphatase and continue incubation at 37°C for another 1-2 hours to dephosphorylate the nucleotides into deoxynucleosides.

-

Internal Standard Spiking: Add a known amount of the isotope-labeled 5-OHdU internal standard to the digested sample. This controls for variations in sample handling and instrument response.

-

Sample Cleanup (Optional): Use ultrafiltration or solid-phase extraction to remove enzymes and other high-molecular-weight components that could interfere with the analysis.

-

LC Separation: a. Inject the sample onto a C18 HPLC column. b. Perform a gradient elution using a mobile phase system (e.g., starting with high aqueous content and ramping up the organic solvent like methanol) to separate 5-OHdU from other nucleosides.[18]

-

MS/MS Detection: a. Analyze the HPLC eluent using an ESI-equipped tandem mass spectrometer operating in positive or negative ion mode. b. Use Multiple Reaction Monitoring (MRM) for quantification. Monitor the specific precursor-to-product ion transitions for both native 5-OHdU and the isotope-labeled internal standard.

-

Quantification: Calculate the amount of 5-OHU in the original sample by comparing the peak area ratio of the native analyte to the internal standard against a standard calibration curve.

Protocol: In Vitro Mutagenicity (Primer Extension) Assay

This assay determines which nucleotide a specific DNA polymerase incorporates opposite a 5-OHU lesion.

Materials:

-

Oligonucleotide template containing a site-specific 5-OHU lesion.

-

A shorter, radiolabeled (e.g., ³²P) or fluorescently labeled primer that anneals adjacent to the lesion.

-

High-fidelity DNA polymerase (e.g., Klenow fragment, exo-).

-

A mixture of all four dNTPs (dATP, dGTP, dCTP, dTTP), and separate tubes each containing only one dNTP.

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system.

Procedure:

-

Annealing: Anneal the labeled primer to the 5-OHU-containing template oligonucleotide in a suitable reaction buffer.

-

Primer Extension Reaction: a. Divide the annealed primer-template duplex into five reaction tubes. b. To four of the tubes, add DNA polymerase and only one of the four dNTPs (one tube for dATP, one for dGTP, etc.). c. To the fifth tube (control), add DNA polymerase and an equimolar mixture of all four dNTPs. d. Incubate all tubes at the optimal temperature for the polymerase to allow for nucleotide incorporation.

-

Reaction Termination: Stop the reactions by adding a loading buffer containing a denaturant (e.g., formamide) and a tracking dye.

-

Gel Electrophoresis: a. Denature the samples by heating. b. Separate the reaction products on a high-resolution denaturing polyacrylamide gel. The gel can resolve DNA strands differing by a single nucleotide in length.

-

Analysis: a. Visualize the separated DNA fragments (e.g., by autoradiography for ³²P or fluorescence imaging). b. The incorporation of a nucleotide opposite 5-OHU will extend the primer by one base. The lane corresponding to the specific dNTP that produced this extended product indicates which base was incorporated. c. The "all dNTPs" lane will show the efficiency of full-length product formation (translesion synthesis). Pauses in synthesis opposite the lesion can also be observed.[6][10]

Conclusion and Future Directions

5-Hydroxyuracil is a key product of oxidative DNA damage with significant mutagenic potential, primarily driving G:C to A:T transitions. Its formation from cytosine oxidation and its subsequent mispairing during replication underscore its importance in the etiology of diseases linked to oxidative stress. The cellular defense against 5-OHU is robust, relying on the efficient Base Excision Repair pathway initiated by several DNA glycosylases.

For researchers and drug development professionals, 5-OHU serves multiple roles:

-

A Biomarker: Urinary or cellular levels of 5-OHU can be used to monitor systemic oxidative stress and the impact of therapeutic interventions.[5]

-

A Mechanistic Probe: Studying the repair of 5-OHU provides insight into the fundamental processes of DNA repair and genomic maintenance. Deficiencies in these pathways can be exploited for targeted cancer therapies.

-

A Therapeutic Target: Inhibiting the repair of lesions like 5-OHU in cancer cells, which often have elevated levels of oxidative stress, could be a strategy to enhance the efficacy of chemo- or radiotherapy.

Future research will likely focus on the nuanced roles of different DNA glycosylases in repairing 5-OHU in various cellular contexts, the interplay between 5-OHU and other DNA lesions, and the development of more sensitive and high-throughput methods for its detection in clinical settings. A deeper understanding of 5-OHU metabolism will continue to be vital in the ongoing effort to combat diseases associated with oxidative damage.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Base-pairing Properties of the Oxidized Cytosine Derivative, 5-Hydroxy Uracil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NEIL1 is the major DNA glycosylase that processes 5-hydroxyuracil in the proximity of a DNA single-strand break - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Monitoring urinary excretion of 5-hydroxymethyluracil for assessment of oxidative DNA damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Chemical Insights into Oxidative and Nitrative Modifications of DNA [mdpi.com]

- 8. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-hydroxyuracil can form stable base pairs with all four bases in a DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Major oxidative products of cytosine, 5-hydroxycytosine and 5-hydroxyuracil, exhibit sequence context-dependent mispairing in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. fiveable.me [fiveable.me]

- 13. DNA repair - Wikipedia [en.wikipedia.org]

- 14. DNA glycosylase - Wikipedia [en.wikipedia.org]

- 15. Novel activities of human uracil DNA N-glycosylase for cytosine-derived products of oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. DNA glycosylases: in DNA repair and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. A rapid HPLC-ESI-MS/MS method for determination of dihydrouracil/uracil ratio in plasma: evaluation of toxicity to 5-flurouracil in patients with gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Hydroxyuracil as an Endogenous DNA Damage Product

Executive Summary

5-Hydroxyuracil (5-OHU) is a significant and mutagenic DNA lesion that arises endogenously from oxidative damage to DNA bases. Primarily formed through the oxidative deamination of cytosine, it represents a critical threat to genomic integrity. If left unrepaired, 5-OHU preferentially mispairs with adenine during DNA replication, leading to a high frequency of G:C to A:T transition mutations, one of the most common somatic mutations observed in human cancers.[1] The cellular defense against this lesion is primarily orchestrated by the Base Excision Repair (BER) pathway, which employs a suite of specialized DNA glycosylases to recognize and excise the damaged base. This guide provides a comprehensive overview of the formation, mutagenic consequences, and repair of 5-OHU. It includes quantitative data on lesion stability and repair, detailed experimental protocols for its detection and analysis, and visualizations of the key biochemical pathways involved.

Formation of 5-Hydroxyuracil

The generation of 5-OHU in DNA is a direct consequence of oxidative stress. Reactive oxygen species (ROS), produced during normal metabolic activities or from exposure to exogenous agents like ionizing radiation, attack the DNA bases.[1]

There are two main pathways for its formation:

-

Oxidative Deamination of Cytosine: This is considered the major pathway. The C5-C6 double bond of cytosine is susceptible to attack by hydroxyl radicals (•OH), forming an unstable intermediate, cytosine glycol. This glycol can subsequently deaminate to form uracil glycol or undergo both deamination and dehydration to yield 5-hydroxyuracil.[1][2] This process results in a 5-OHU lesion opposite a guanine (5-OHU:G).

-

Oxidation of Thymine: While the primary product of thymine methyl group oxidation is 5-hydroxymethyluracil (5-hmU), 5-hydroxyuracil can also be a product of oxidative attack on thymine, though this is a less emphasized pathway in the literature compared to its origin from cytosine.[3][4]

The formation of 5-OHU from cytosine is particularly pernicious as it changes the base's coding potential, transforming a cytosine that pairs with guanine into a lesion that can pair with adenine.

Mutagenic Potential and Consequences

The mutagenicity of 5-OHU is a direct result of its altered base-pairing properties. While it originates from cytosine (which pairs with guanine), the resulting 5-OHU can stably pair with adenine during DNA replication.[1][5] This mispairing event, if not corrected before the next round of replication, will result in the incorporation of a thymine opposite the adenine, completing the G:C to A:T transition mutation.[6]

Studies have shown that 5-OHU can form stable base pairs with all four canonical bases, but the 5-OHU:A pair is the key precursor to its characteristic mutagenic outcome.[5][7] Interestingly, some DNA polymerases, like human polymerase ι (pol ι), preferentially insert guanine opposite 5-OHU, which is an error-free bypass mechanism that mitigates its mutagenic potential.[1] However, this is not the universal outcome, and the high frequency of G:C to A:T transitions in oxidative damage-related cancers underscores the biological relevance of 5-OHU's mispairing with adenine.[1]

Data Presentation

Quantitative data on 5-OHU is crucial for understanding its stability, repair kinetics, and utility as a biomarker.

Table 1: Base Pairing Stability of 5-OHU in a DNA Duplex Data derived from thermal melting (Tm) experiments, indicating the temperature at which 50% of the DNA duplex is dissociated. Higher Tm suggests greater stability.

| Base Pair with 5-OHU | Relative Stability (ΔTm) | Implication |

| 5-OHU:G | Most Stable | Error-free replication bypass possible.[1] |

| 5-OHU:A | Stable | Leads to G:C → A:T transition mutations.[1] |

| 5-OHU:T | Less Stable | Potential for transversion mutations.[5] |

| 5-OHU:C | Least Stable | Highly destabilizing to the DNA duplex.[1] |

Table 2: Relative Excision Activity of Human DNA Glycosylases on 5-OHU This table provides a qualitative summary of the primary enzymes responsible for initiating BER for 5-OHU.

| DNA Glycosylase | Substrate Preference | Context/Notes |

| SMUG1 | 5-OHU:A, 5-OHU:G | Broadly active on 5-OHU.[6] |

| TDG | 5-OHU:G | Strong preference for the mismatch with guanine.[3] |

| NEIL1 | 5-OHU in various contexts | Particularly efficient at removing 5-OHU near single-strand breaks (SSBs), a common feature of ionizing radiation damage.[6][8] |

| NTH1 | 5-OHU | Also excises 5-OHU, but less efficiently than NEIL1 in the context of nearby SSBs.[6] |

DNA Repair of 5-Hydroxyuracil

The primary cellular defense against 5-OHU is the Base Excision Repair (BER) pathway. This multi-step process efficiently removes the damaged base and restores the correct DNA sequence.

The BER pathway for 5-OHU proceeds as follows:

-

Recognition and Excision: A DNA glycosylase (e.g., SMUG1, TDG, NEIL1) recognizes the 5-OHU lesion.[6] The enzyme cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, releasing 5-OHU and creating an apurinic/apyrimidinic (AP) site.

-

AP Site Incision: An AP endonuclease (primarily APE1 in humans) cleaves the phosphodiester backbone 5' to the AP site, creating a 3'-hydroxyl and a 5'-deoxyribose phosphate (dRP) terminus.

-

DNA Synthesis and dRP Removal: DNA Polymerase β (Pol β) synthesizes a single nucleotide into the gap and uses its dRP lyase activity to remove the 5'-dRP flap.

-

Ligation: DNA Ligase (I or III) seals the remaining nick in the DNA backbone, completing the repair process.

The presence of multiple glycosylases capable of excising 5-OHU highlights its biological importance as a threatening lesion.[1] The efficiency of these enzymes can be context-dependent; for instance, NEIL1 is particularly adept at removing lesions in complex damage clusters, such as a 5-OHU lesion near a single-strand break.[8]

Experimental Protocols

Detection of 5-OHU in DNA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of DNA adducts, including 5-OHU.

Methodology:

-

DNA Isolation: Extract high-purity genomic DNA from the tissue or cell sample of interest using standard phenol-chloroform extraction or a commercial kit. RNA must be removed by RNase treatment.

-

DNA Hydrolysis: Enzymatically digest the DNA to individual deoxynucleosides. This is preferable to acid hydrolysis, which can degrade 5-OHU.

-

Incubate DNA with nuclease P1, followed by alkaline phosphatase.

-

-

Sample Preparation: Add an isotopically labeled internal standard (e.g., [¹³C,¹⁵N₂]-5-hydroxy-2'-deoxyuridine) to the digested sample for accurate quantification.

-

LC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution (e.g., water/methanol with formic acid) to separate the deoxynucleosides.

-

MS/MS Detection: Analyze the column eluent using a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transition for 5-hydroxy-2'-deoxyuridine and its internal standard.

-

-

Quantification: Calculate the amount of 5-OHU in the original DNA sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve. Results are typically expressed as the number of lesions per 10⁶ or 10⁷ normal bases.

DNA Glycosylase Activity Assay

This assay measures the ability of a purified enzyme to excise 5-OHU from a DNA substrate.

Methodology:

-

Substrate Preparation: Synthesize a short single-stranded oligonucleotide containing a single, site-specific 5-OHU lesion.

-

Radiolabeling: Label the 5' end of the oligonucleotide with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.

-

Duplex Formation: Anneal the labeled strand to its complementary unlabeled strand to create a double-stranded DNA substrate.

-

Enzymatic Reaction:

-

Incubate the DNA substrate with the purified DNA glycosylase (e.g., recombinant NEIL1) in an appropriate reaction buffer at 37°C for a set time course (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Quenching & Cleavage: Stop the reaction. If the glycosylase is monofunctional (lacks lyase activity), the resulting AP site must be cleaved. This can be done by heating with piperidine or by adding APE1. Bifunctional glycosylases will cleave the backbone themselves.

-

Gel Electrophoresis: Separate the reaction products (full-length substrate vs. cleaved product) on a denaturing polyacrylamide gel.

-

Analysis: Visualize the gel using autoradiography or a phosphorimager. Quantify the percentage of cleaved product at each time point to determine the enzyme's excision efficiency.[9]

DNA Damage Signaling

The formation of 5-OHU and its subsequent processing by the BER pathway can intersect with broader DNA Damage Response (DDR) signaling. While a single lesion is typically handled discreetly by BER, high levels of damage can lead to more significant cellular consequences.

Excessive BER activity, particularly in response to high loads of lesions like 5-OHU or its analogue 5-hmU, can lead to an accumulation of repair intermediates, such as single-strand breaks (SSBs).[10] If the repair process is overwhelmed, these SSBs can be converted into highly toxic double-strand breaks (DSBs) during replication. DSBs are potent activators of major DDR kinases like ATM and ATR.[11] Activation of these pathways can lead to:

-

Cell Cycle Arrest: Checkpoint activation (e.g., via Chk1/Chk2) halts cell cycle progression to allow time for repair.

-

Apoptosis: If the damage is deemed too severe to be repaired, the cell may be directed to undergo programmed cell death to prevent the propagation of mutations.[10]

Therefore, while BER is a protective pathway, its over-activation in the face of extensive oxidative damage can itself become a source of cytotoxic stress, linking 5-OHU to cell fate decisions.

References

- 1. Base-pairing Properties of the Oxidized Cytosine Derivative, 5-Hydroxy Uracil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monitoring urinary excretion of 5-hydroxymethyluracil for assessment of oxidative DNA damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Toxicity and repair of 5-hydroxymethyluracil: A product of oxidative DNA damage (Thesis/Dissertation) | OSTI.GOV [osti.gov]

- 5. 5-hydroxyuracil can form stable base pairs with all four bases in a DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. NEIL1 is the major DNA glycosylase that processes 5-hydroxyuracil in the proximity of a DNA single-strand break - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Excessive base excision repair of 5-hydroxymethyluracil from DNA induces apoptosis in Chinese hamster V79 cells containing mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. abmole.com [abmole.com]

The Discovery and Enduring Significance of 5-Hydroxyuracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyuracil (5-OHU) is a significant DNA lesion resulting from the oxidative deamination of cytosine. Its discovery and subsequent characterization have been pivotal in advancing our understanding of DNA damage, mutagenesis, and cellular repair mechanisms. This technical guide provides a comprehensive overview of the history, formation, biological implications, and repair of 5-OHU. It includes detailed experimental protocols for its synthesis and detection, quantitative data on its mutagenic potential and cellular levels, and visualizations of the key biochemical pathways involved. This document serves as an in-depth resource for researchers and professionals in the fields of molecular biology, oncology, and drug development.

Discovery and History

The journey to understanding 5-Hydroxyuracil is intrinsically linked to the broader history of research into oxidative DNA damage. While a singular "discovery" paper for 5-Hydroxyuracil is not readily identifiable in historical literature, its recognition emerged from the collective efforts of scientists studying the effects of reactive oxygen species (ROS) on nucleic acids.

Early Investigations into Oxidative DNA Damage: In the mid-20th century, the deleterious effects of ionizing radiation and oxidizing agents on biological systems became a major area of scientific inquiry. Early studies focused on the chemical modifications of DNA bases, laying the groundwork for the identification of specific lesions. It was established that the pyrimidine bases, particularly cytosine and thymine, were susceptible to oxidative attack.

Identification as a Product of Cytosine Oxidation: Through the work of numerous researchers, it was determined that one of the major stable products of cytosine oxidation is 5-Hydroxyuracil.[1][2] This occurs through a pathway involving the formation of unstable intermediates like cytosine glycol, which can subsequently deaminate to form 5-Hydroxyuracil.[1][3] This discovery was crucial as it identified a direct chemical link between oxidative stress and a specific, stable modification in the DNA sequence.

Elucidation of Mutagenic Properties: A pivotal moment in the history of 5-Hydroxyuracil research was the characterization of its mutagenic potential. It was established that 5-Hydroxyuracil preferentially mispairs with adenine during DNA replication. This mispairing leads to a G•C to A•T transition mutation, providing a molecular basis for the observed mutagenicity of oxidative damage.[1][4] Seminal studies demonstrated the high frequency of this transition, cementing 5-Hydroxyuracil's role as a significant endogenous mutagen.[5]

Discovery of Repair Mechanisms: The existence of a dedicated repair pathway for this lesion underscored its biological importance. The Base Excision Repair (BER) pathway was identified as the primary mechanism for the removal of 5-Hydroxyuracil from DNA. The discovery of specific DNA glycosylases, namely Single-strand-selective monofunctional uracil-DNA glycosylase 1 (SMUG1) and Nei-like DNA glycosylase 1 (NEIL1), that recognize and excise 5-Hydroxyuracil, was a major breakthrough in understanding how cells maintain genomic integrity in the face of oxidative stress.[6][7] The initial identification of SMUG1 was made in 1999 by the Verdine group.[8]

Formation and Mutagenicity of 5-Hydroxyuracil

5-Hydroxyuracil arises in DNA primarily through the oxidative deamination of cytosine residues. This process is initiated by the attack of reactive oxygen species (ROS), such as hydroxyl radicals, on the C5-C6 double bond of cytosine.

The resulting 5-Hydroxyuracil lesion is particularly mutagenic because it can adopt a tautomeric form that readily base-pairs with adenine. During DNA replication, DNA polymerase frequently incorporates adenine opposite 5-Hydroxyuracil, leading to a G•C to A•T transition mutation in the subsequent round of replication.

References

- 1. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Base-pairing Properties of the Oxidized Cytosine Derivative, 5-Hydroxy Uracil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Uracil–DNA glycosylases SMUG1 and UNG2 coordinate the initial steps of base excision repair by distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNA Editing of the Human DNA Glycosylase NEIL1 Alters Its Removal of 5-Hydroxyuracil Lesions in DNA [pubmed.ncbi.nlm.nih.gov]

- 6. NEIL1 is the major DNA glycosylase that processes 5-hydroxyuracil in the proximity of a DNA single-strand break - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Excision of uracil from DNA by hSMUG1 includes strand incision and processing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

5-Hydroxyuracil: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyuracil, a significant product of cytosine oxidation, plays a crucial role in DNA damage and mutagenesis, primarily implicated in GC to AT transition mutations. This technical guide provides an in-depth exploration of the chemical properties, structural features, and biological significance of 5-Hydroxyuracil. Detailed experimental protocols for its synthesis and characterization using modern spectroscopic techniques are presented, alongside a summary of its key quantitative data. Visual diagrams generated using Graphviz illustrate its formation pathway and mutagenic mechanism, offering a clear visual representation of its biological context. This document serves as a comprehensive resource for researchers and professionals engaged in the fields of DNA repair, cancer biology, and therapeutic development.

Chemical Properties of 5-Hydroxyuracil

5-Hydroxyuracil, also known by its IUPAC name 2,4,5-Pyrimidinetriol, is a pyrimidine derivative.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

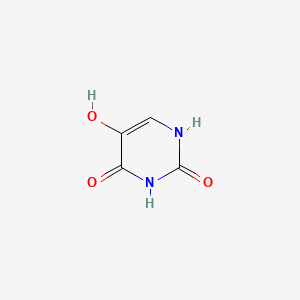

| IUPAC Name | 2,4,5-Pyrimidinetriol | [1] |

| Other Names | 5-Hydroxy-2,4(1H,3H)-pyrimidinedione, Isobarbituric acid | [1][2] |

| CAS Number | 496-76-4 | [1][2] |

| Chemical Formula | C₄H₄N₂O₃ | [1] |

| Molecular Weight | 128.09 g/mol | [2] |

| Melting Point | >300 °C (decomposes) | |

| pKa (predicted) | 8.55 ± 0.10 | |

| Density (predicted) | 1.605 ± 0.06 g/cm³ | |

| Solubility | Slightly soluble in aqueous base, DMSO, and Methanol |

Structure and Tautomerism

The structure of 5-Hydroxyuracil is characterized by a pyrimidine ring with hydroxyl and keto substitutions. A key feature of its structure is the existence of tautomeric forms. While it can exist in a keto-enol tautomerism, the enol form at the 5th position is favored due to the conjugation of the enolic double bond, which allows for the formation of an intramolecular hydrogen bond.[1] At the 2nd and 4th positions, the keto form is the more stable and predominant tautomer.[1]

Spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, are crucial for elucidating the detailed structure and electronic properties of 5-Hydroxyuracil.

Biological Significance and Mutagenic Pathway

5-Hydroxyuracil is a major product of the oxidative deamination of cytosine in DNA, a process initiated by reactive oxygen species (ROS).[1] This modification is of significant biological interest as it does not distort the DNA double helix and can be bypassed by DNA polymerases during replication.[1] However, it has a high propensity to mispair with adenine, leading to GC to AT transition mutations, which are one of the most common types of mutations observed in aerobic organisms.[1]

Formation of 5-Hydroxyuracil from Cytosine Oxidation

The formation of 5-Hydroxyuracil from cytosine is a multi-step process initiated by oxidative stress. The pathway involves the formation of unstable intermediates which then lead to the more stable 5-Hydroxyuracil.

Mutagenic Pathway: GC to AT Transition

The presence of 5-Hydroxyuracil in a DNA strand can lead to a point mutation during DNA replication. Its ability to stably base-pair with adenine is the primary mechanism for the observed GC to AT transitions.

Experimental Protocols

Synthesis of 5-Hydroxyuracil

A plausible synthetic route to 5-Hydroxyuracil can be adapted from the synthesis of related 5-substituted uracils, such as the hydroxymethylation of uracil followed by appropriate modification or starting from a pre-functionalized precursor like 5-bromouracil.

Materials:

-

Uracil or 5-bromouracil

-

Appropriate reagents for hydroxylation (e.g., a source of hydroxyl radicals or a suitable nucleophilic substitution strategy)

-

Solvents (e.g., water, acetic acid)

-

Catalysts (if required)

-

Buffers for pH control

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification supplies (silica gel for chromatography, recrystallization solvents)

Procedure (Conceptual):

-

Reaction Setup: Dissolve the starting material (e.g., 5-bromouracil) in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and condenser.

-

Reagent Addition: Slowly add the hydroxylating agent. The reaction conditions (temperature, time) will be dependent on the specific chemical route chosen. For instance, hydrolysis of 5-bromouracil might be achieved under basic conditions.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is cooled, and the crude product is isolated. This may involve neutralization, extraction, and solvent evaporation.

-

Purification: The crude 5-Hydroxyuracil is purified, typically by recrystallization or column chromatography on silica gel to yield the pure compound.

Spectroscopic Characterization

Objective: To confirm the chemical structure of 5-Hydroxyuracil by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals.

Sample Preparation:

-

Dissolve 5-10 mg of purified 5-Hydroxyuracil in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Conceptual):

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters (Conceptual):

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2-5 seconds.

Objective: To identify the functional groups present in 5-Hydroxyuracil by analyzing the vibrational frequencies of its chemical bonds.

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of 5-Hydroxyuracil with dry potassium bromide and pressing it into a thin, transparent disk.

-

Alternatively, a thin film can be prepared by depositing a solution of the compound onto a suitable IR-transparent window and evaporating the solvent.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

Objective: To determine the wavelength of maximum absorbance (λmax) of 5-Hydroxyuracil, which is characteristic of its electronic structure.

Sample Preparation:

-

Prepare a dilute solution of 5-Hydroxyuracil in a suitable solvent (e.g., water or buffer). The concentration should be adjusted to give an absorbance reading in the range of 0.1-1.0.

-

Use a quartz cuvette for measurements in the UV range.

Data Acquisition:

-

Record a baseline spectrum of the solvent-filled cuvette.

-

Fill the cuvette with the sample solution and record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the λmax from the resulting spectrum.

Experimental and Characterization Workflow

The overall workflow for the synthesis and characterization of 5-Hydroxyuracil is a systematic process to ensure the purity and correct identification of the final product.

Conclusion

5-Hydroxyuracil is a chemically and biologically important molecule that lies at the intersection of DNA damage, repair, and mutagenesis. A thorough understanding of its chemical properties and structure is essential for researchers in molecular biology, oncology, and medicinal chemistry. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the roles of 5-Hydroxyuracil in various cellular processes and for the development of novel therapeutic strategies targeting DNA repair pathways.

References

5-Hydroxyuracil Tautomerism: A Technical Guide to its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyuracil (5-OHU) is a significant product of oxidative DNA damage, arising primarily from the deamination of cytosine. Its presence in DNA is mutagenic, contributing to C→T transitions and C→G transversions, thus implicating it in carcinogenesis and other pathological conditions. The biological activity of 5-OHU is intrinsically linked to its tautomeric properties. This technical guide provides an in-depth exploration of 5-hydroxyuracil tautomerism, its biological implications, and the experimental and computational methodologies used to study this phenomenon. Quantitative data on tautomer stability and enzymatic repair are summarized, and key biological pathways are visualized to offer a comprehensive resource for researchers in molecular biology, medicinal chemistry, and drug development.

Introduction

Oxidative stress is a constant threat to genomic integrity. Reactive oxygen species (ROS) can induce a variety of DNA lesions, among which 5-hydroxyuracil (5-OHU) is a prominent and highly mutagenic product.[1] Formed through the oxidative deamination of cytosine, 5-OHU can mispair with DNA bases during replication, leading to point mutations that are associated with various diseases, including cancer.[1][2]

The mutagenic potential of 5-OHU is fundamentally influenced by its ability to exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert, differing in the position of a proton and a double bond. For 5-hydroxyuracil, the keto-enol tautomerism is of primary importance, as the different forms present distinct hydrogen bonding patterns to DNA polymerases and repair enzymes. Understanding the equilibrium between these tautomers and the factors that influence it is crucial for elucidating the mechanisms of 5-OHU-induced mutagenesis and the cellular response to this form of DNA damage.

This guide will delve into the tautomeric landscape of 5-hydroxyuracil, present quantitative data on the stability of its tautomers, and discuss the profound biological implications of its existence within the genome. Furthermore, detailed experimental and computational protocols for the investigation of 5-OHU are provided to facilitate further research in this critical area.

Tautomerism of 5-Hydroxyuracil

5-Hydroxyuracil can exist in several tautomeric forms, with the most significant being the keto and enol forms. The equilibrium between these tautomers is influenced by the surrounding environment, including solvent polarity and interactions within the DNA double helix.

Tautomeric Forms

The principal tautomeric forms of 5-hydroxyuracil are the diketo, keto-enol, and dienol forms. Computational studies on uracil and its derivatives consistently show that the diketo form is the most stable in the gas phase and in aqueous solution.[3] However, the presence of the hydroxyl group at the C5 position can influence the relative stability of the enol forms.

dot

Caption: Tautomeric forms of 5-hydroxyuracil.

Tautomer Stability

Table 1: Calculated Relative Energies of Uracil Tautomers

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| Diketo (u1) | 0.0 | 0.0 |

| 2-hydroxy-4-oxo (u2) | 9.6 | 7.5 |

| 4-hydroxy-2-oxo (u3) | 10.5 | 8.0 |

| 2,4-dihydroxy (dienol) | 17.9 | 15.0 |

Data adapted from computational studies on uracil derivatives. The relative energies are indicative of the general trends for 5-hydroxyuracil.[2][3]

Biological Implications of 5-Hydroxyuracil

The presence of 5-OHU in DNA has significant biological consequences, primarily related to its mutagenic nature and the cellular mechanisms that have evolved to repair this lesion.

Mutagenesis

5-Hydroxyuracil is a premutagenic lesion that can lead to C to T transition mutations.[2] During DNA replication, the different tautomeric forms of 5-OHU can present ambiguous hydrogen bonding faces to DNA polymerase, resulting in the misincorporation of adenine opposite the lesion. The specificity of nucleotide incorporation opposite 5-OHU has been shown to be dependent on the sequence context.[2]

dot

Caption: Mutagenic pathway of 5-hydroxyuracil.

DNA Repair

The primary defense against the mutagenic effects of 5-OHU is the Base Excision Repair (BER) pathway.[4][5] Several DNA glycosylases have been identified that can recognize and excise 5-OHU from the DNA backbone.

-

Uracil-DNA Glycosylase (UNG): While primarily responsible for removing uracil from DNA, UNG also exhibits activity against 5-OHU.[6]

-

Single-strand selective Monofunctional Uracil-DNA Glycosylase (SMUG1): SMUG1 is a key enzyme in the repair of 5-OHU.[7]

-

Nei-like DNA Glycosylase 1 (NEIL1): NEIL1 is particularly efficient at removing 5-OHU, especially in the context of single-strand breaks.[8][9]